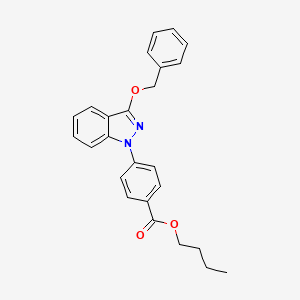
butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate is a chemical compound with the molecular formula C25H24N2O3 It is a derivative of benzoic acid and indazole, featuring a butyl ester group and a phenylmethoxy substituent on the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate typically involves the esterification of 4-(3-phenylmethoxyindazol-1-yl)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of 4-(3-phenylmethoxyindazol-1-yl)benzoic acid.
Scientific Research Applications
Butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The phenylmethoxy group may enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. The indazole ring structure is known to interact with various biological targets, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-(3-methoxy-1H-indazol-1-yl)benzoate: Similar structure but with a methoxy group instead of a phenylmethoxy group.
4-(3-phenylmethoxyindazol-1-yl)benzoic acid: The carboxylic acid derivative of the compound.
Uniqueness
Butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
28570-58-3 |
|---|---|
Molecular Formula |
C25H24N2O3 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate |
InChI |
InChI=1S/C25H24N2O3/c1-2-3-17-29-25(28)20-13-15-21(16-14-20)27-23-12-8-7-11-22(23)24(26-27)30-18-19-9-5-4-6-10-19/h4-16H,2-3,17-18H2,1H3 |
InChI Key |
KFHOWWCLCYDJJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















